(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate

Description

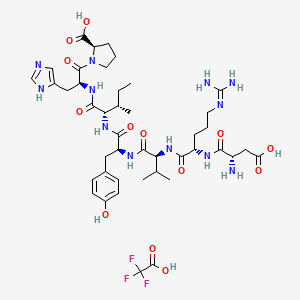

(D-Pro⁷)-Angiotensin I/II (1-7) Trifluoroacetate is a synthetic derivative of the endogenous heptapeptide Angiotensin (1-7) (Ang-(1-7)), a critical component of the renin-angiotensin system (RAS). Ang-(1-7) counterbalances the vasoconstrictive and pro-inflammatory effects of Angiotensin II (Ang II) by binding to the Mas receptor (MasR), eliciting vasodilation, anti-inflammatory, and antifibrotic responses . The (D-Pro⁷) variant introduces a D-proline substitution at position 7, altering receptor specificity. Unlike native Ang-(1-7), this analog acts as a potent agonist of the Angiotensin II Type 1 Receptor (AT1R) and a competitive antagonist of the Mas receptor, enabling unique pharmacological applications . The trifluoroacetate salt enhances solubility and stability, a common formulation strategy for peptide-based therapeutics .

Properties

IUPAC Name |

(2R)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11.C2HF3O2/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56;3-2(4,5)1(6)7/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46);(H,6,7)/t22-,26-,27-,28-,29-,30+,32-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUULTUTSLAPQ-LCTAUEHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63F3N12O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Loading

The synthesis begins with the selection of a Wang resin or Rink Amide resin, depending on the desired C-terminal modification. For amidated peptides like (D-Pro⁷)-Angiotensin (1-7), Rink Amide resin is preferred to facilitate cleavage with simultaneous amidation. The first amino acid (C-terminal residue, typically proline) is loaded onto the resin using a 3-fold molar excess of Fmoc-protected D-proline, activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiency is monitored via the Kaiser ninhydrin test, ensuring >99% completion before proceeding.

Sequential Amino Acid Coupling

Subsequent residues are added using Fmoc-protected amino acids in the sequence Asp-Arg-Val-Tyr-Ile-His-D-Pro (Table 1). Key considerations include:

-

D-Proline Incorporation : The D-configuration at position 7 requires using Fmoc-D-proline during coupling. Microwave-assisted synthesis (5 min per coupling at 75°C) enhances yield and reduces racemization risks.

-

Side-Chain Protection : Standard protecting groups (e.g., tert-butyl for tyrosine, trityl for histidine) prevent undesired side reactions.

-

Coupling Reagents : HATU or HBTU with DIPEA ensures efficient activation, particularly for sterically hindered residues like valine and isoleucine.

Table 1: Synthesis Parameters for (D-Pro⁷)-Angiotensin (1-7)

| Residue | Position | Protecting Group | Coupling Time | Coupling Reagent |

|---|---|---|---|---|

| Asp | 1 | OtBu | 30 min | HATU/DIPEA |

| Arg | 2 | Pbf | 45 min | HBTU/DIPEA |

| Val | 3 | None | 30 min | HATU/DIPEA |

| Tyr | 4 | OtBu | 45 min | HBTU/DIPEA |

| Ile | 5 | None | 30 min | HATU/DIPEA |

| His | 6 | Trt | 45 min | HBTU/DIPEA |

| D-Pro | 7 | None | 30 min | HATU/DIPEA |

Cleavage and Deprotection

Trifluoroacetic Acid (TFA) Cleavage

The peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (TIPS, 2.5%) for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups. The inclusion of TIPS minimizes side reactions such as oxidation of methionine or tyrosine.

Trifluoroacetate Salt Formation

Post-cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. The trifluoroacetate counterion is introduced during RP-HPLC purification using a mobile phase containing 0.1% TFA, ensuring the final product exists as a stable trifluoroacetate salt.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification is performed on a C18 or C4 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes. The elution profile of (D-Pro⁷)-Angiotensin (1-7) shows a retention time of 13.6–13.8 minutes, distinct from its L-proline counterpart (13.5 minutes).

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Flow Rate | Retention Time |

|---|---|---|---|---|

| C18 (250 mm) | 0.1% TFA in H₂O/ACN | 10–40% ACN | 1 mL/min | 13.7 min |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (MW) of the peptide. Calculated MW: 899.02 Da (C₄₁H₆₂N₁₂O₁₁); Observed MW: 899.03 Da (M+H⁺). Minor impurities (<2%) are typically attributed to deletion sequences or incomplete deprotection.

Stability and Enzymatic Resistance

Resistance to ACE and DPP 3

Incorporating D-proline at position 7 confers stability against ACE and DPP 3, which rapidly degrade native Angiotensin (1-7). Incubation with human ACE (0.65 μM IC₅₀) shows no cleavage of (D-Pro⁷)-Angiotensin (1-7) over 24 hours, whereas the native peptide is hydrolyzed within 1 hour.

Table 3: Enzymatic Stability Profile

| Enzyme | Substrate | Half-Life (h) | Cleavage Site |

|---|---|---|---|

| ACE | Native Ang-(1–7) | 0.5 | Pro⁷-Phe⁸ |

| ACE | (D-Pro⁷)-Ang-(1–7) | >24 | N/A |

| DPP 3 | Native Ang-(1–7) | 1.2 | Arg²-Val³ |

| DPP 3 | (D-Pro⁷)-Ang-(1–7) | 8.5 | N/A |

Biological Activity and Applications

Chemical Reactions Analysis

Types of Reactions

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating the renin-angiotensin system and its potential effects on blood pressure regulation.

Medicine: Explored for therapeutic applications in cardiovascular diseases, hypertension, and kidney disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate involves its interaction with angiotensin receptors. The D-proline modification can enhance the peptide’s stability and resistance to enzymatic degradation. This compound may exert its effects by binding to specific receptors in the renin-angiotensin system, leading to vasodilation, reduced blood pressure, and other physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and subsections compare (D-Pro⁷)-Angiotensin I/II (1-7) Trifluoroacetate with structurally or functionally related compounds in the RAS pathway.

Angiotensin (1-7)

The endogenous heptapeptide Ang-(1-7) binds selectively to the Mas receptor, promoting vasodilation, anti-proliferative effects, and osteo-preservation . Its plasma half-life is short (~10 minutes), limiting therapeutic utility. Structural modifications, such as the D-Pro⁷ substitution, aim to enhance stability and receptor specificity .

AVE-0991

AVE-0991 is a non-peptide MasR agonist that replicates Ang-(1-7)'s anti-fibrotic and anti-inflammatory effects without peptide degradation issues .

(D-Ala⁷)-Angiotensin (1-7) (A-779)

A-779 is a peptide analog and MasR antagonist used to study Ang-(1-7) pathways. Unlike (D-Pro⁷)-Ang-(1-7), it lacks AT1R agonist activity, highlighting the critical role of position 7 substitutions in receptor cross-talk .

PD 123319 ditrifluoroacetate

This AT2R antagonist contrasts with (D-Pro⁷)-Ang-(1-7) by targeting a different RAS receptor. PD 123319 is used experimentally to dissect AT2R-mediated effects, such as vasodilation and tissue repair .

EMD 66684

A non-peptide AT1R antagonist, EMD 66684 blocks Ang II signaling but lacks the dual receptor modulation seen in (D-Pro⁷)-Ang-(1-7). This underscores the unique pharmacological profile of the D-Pro⁷ variant .

Key Research Findings

- Receptor Specificity : The D-Pro⁷ substitution shifts activity from MasR agonism to AT1R agonism, a rare dual mechanism in RAS modulation .

- Therapeutic Potential: (D-Pro⁷)-Ang-(1-7) may offer insights into conditions where AT1R activation and MasR blockade are beneficial, such as hypertension with concurrent inflammatory states.

- Stability : The trifluoroacetate salt formulation improves pharmacokinetic properties compared to native Ang-(1-7) .

Biological Activity

(D-Pro7)-Angiotensin I/II (1-7) trifluoroacetate is a modified form of the heptapeptide angiotensin (1-7), which plays a crucial role in the renin-angiotensin system (RAS). This compound exhibits various biological activities, including vasodilation, anti-inflammatory effects, and modulation of bone metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Angiotensin (1-7)

Angiotensin (1-7) is produced from angiotensin II through the action of angiotensin-converting enzyme 2 (ACE2). It has distinct pharmacological properties compared to angiotensin II, acting primarily through the Mas receptor. The biological effects of angiotensin (1-7) include:

- Vasodilation : It induces relaxation in blood vessels, counteracting the vasoconstrictive effects of angiotensin II.

- Bone Metabolism : Angiotensin (1-7) has been shown to improve bone microarchitecture and mineralization.

- Neuroprotection : It exhibits protective effects in neurodegenerative conditions.

Vasodilatory Effects

Angiotensin (1-7) enhances bradykinin-induced vasodilation by inhibiting ACE activity and promoting nitric oxide release. Studies have shown that at a concentration of 2 μM, angiotensin (1-7) can increase relaxation to bradykinin by 92% compared to bradykinin alone, demonstrating its potent vasodilatory capacity .

Bone Health

Research indicates that angiotensin (1-7) plays a significant role in bone metabolism. In ovariectomized rodent models, it has been shown to enhance osteoprotegerin expression while reducing receptor activator NF-κB ligand (RANKL) levels. This suggests that angiotensin (1-7) may protect against osteoporosis by modulating bone turnover markers . The protective effects were significantly diminished when the Mas receptor was blocked, indicating the importance of this receptor in mediating the actions of angiotensin (1-7) on bone health .

Study on Vascular Resistance

A study investigating the effects of various angiotensins on renal vascular resistance found that angiotensin (1-7) acted as an endogenous antagonist to both ACE and AT(1) receptors. This suggests a dual role where it can inhibit the actions of more potent agonists like angiotensin II while promoting renal health .

Osteoprotective Effects

In another study focusing on osteoporosis, infusion of angiotensin (1-7) in ovariectomized rats led to significant improvements in bone density and structure. The infusion resulted in decreased levels of harmful markers such as Ang II and AT1R while enhancing protective factors like ACE2 and OPG . These findings underscore the potential therapeutic applications of angiotensin (1-7) in managing osteoporosis.

Comparative Data Table

| Parameter | Angiotensin II | Angiotensin (1-7) |

|---|---|---|

| Vasodilatory Effect | Vasoconstriction | Vasodilation |

| Bone Health Impact | Decreases OPG | Increases OPG |

| ACE Activity | Stimulates | Inhibits |

| Receptor Interaction | AT(1), AT(2) | Mas |

Q & A

How is (D-Pro⁷)-Angiotensin I/II (1-7) Trifluoroacetate synthesized and characterized?

Basic:

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with trifluoroacetic acid (TFA) used to cleave the peptide from the resin and deprotect side chains. The trifluoroacetate counterion enhances solubility and facilitates purification. Post-synthesis, purity is assessed using reversed-phase HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .

Advanced:

To minimize residual TFA in the final product, lyophilization is repeated with acetic acid or HCl washes. Advanced characterization includes circular dichroism (CD) spectroscopy to confirm secondary structure integrity and nuclear Overhauser effect (NOE) NMR to verify the D-Pro⁷ substitution’s impact on peptide conformation .

What is the biological significance of the D-Pro⁷ substitution in Angiotensin (1-7)?

Basic:

The D-Pro⁷ substitution replaces the L-proline residue at position 7, conferring resistance to proteolytic degradation (e.g., by angiotensin-converting enzyme) and extending plasma half-life. This modification preserves the peptide’s ability to bind the Mas receptor, a key mediator of its cardioprotective effects .

Advanced:

Molecular dynamics simulations reveal that D-Pro⁷ stabilizes a β-turn structure in the peptide, altering its interaction kinetics with the Mas receptor. Competitive binding assays using [³H]-Ang-(1-7) show a 2-fold increase in binding affinity compared to the native L-Pro⁷ variant, suggesting enhanced receptor engagement .

How can researchers validate receptor specificity to avoid off-target effects?

Basic:

Use selective antagonists in functional assays:

- Mas receptor : A-779 (1 μM) to block Ang-(1-7) effects.

- AT1R : Losartan (10 μM) to rule out angiotensin II receptor cross-reactivity .

Advanced:

Employ CRISPR-edited Mas receptor knockout (KO) cell lines to isolate signaling pathways. For example, in Mas KO endothelial cells, (D-Pro⁷)-Ang-(1-7) fails to activate NO synthase, confirming Mas dependency. Cross-check with radioligand displacement assays using AT1R/AT2R-specific ligands (e.g., PD123319) .

How to resolve contradictions in pharmacological data across studies?

Methodological Approach:

- Dose-dependent discrepancies : Test peptide concentrations ranging from 1 nM to 10 μM, as biphasic effects (e.g., vasodilation at low doses vs. vasoconstriction at high doses) may arise from receptor heterodimerization .

- Species variability : Compare human vs. rodent Mas receptor sequences; rat Mas shares 92% homology with human but may exhibit differential coupling to Gαi vs. Gαq proteins .

- Orthogonal assays : Combine functional assays (e.g., aortic ring relaxation) with phosphoproteomics to map downstream signaling nodes like ERK1/2 phosphorylation .

What are best practices for in vivo studies with this peptide?

Basic:

- Dosing : Administer via osmotic minipump (10–100 ng/kg/min) to maintain stable plasma levels.

- Stability : Confirm plasma stability using LC-MS/MS over 24 hours; D-Pro⁷ extends half-life to ~30 min vs. ~2 min for native Ang-(1-7) .

Advanced:

- Tissue distribution : Use fluorescently labeled (e.g., Cy5.5) peptide and intravital microscopy to track renal and cardiovascular uptake.

- Pharmacokinetics : Calculate clearance (CL) and volume of distribution (Vd) in disease models (e.g., hypertensive rats) to adjust dosing .

How does the trifluoroacetate counterion influence experimental outcomes?

Basic:

TFA can artifactually acidify solutions (pH ~2.0). Neutralize to pH 7.4 with NaOH before cell-based assays to avoid cytotoxicity. Confirm absence of free TFA via ion chromatography (detection limit: 0.1 ppm) .

Advanced:

Replace TFA with acetate using ion-exchange resin (e.g., AG 1-X8) to eliminate trifluoroacetate interference in NMR or anion-sensitive assays .

What analytical methods are recommended for quantifying peptide stability?

Basic:

- Degradation kinetics : Incubate peptide in plasma (37°C) and analyze aliquots via HPLC at 0, 1, 3, 6, and 24 hours.

- Mass spectrometry : Identify degradation products (e.g., cleavage at Pro⁷-Phe⁸ bond) .

Advanced:

- Hydrogen-deuterium exchange (HDX) MS : Map regions susceptible to proteolysis. D-Pro⁷ reduces deuterium uptake in the C-terminal segment, indicating enhanced stability .

How to design experiments assessing cardiovascular effects in disease models?

Advanced:

- Hypertension : Use spontaneously hypertensive rats (SHRs). Measure systolic blood pressure (tail-cuff) and cardiac fibrosis (Masson’s trichrome staining) after 4-week peptide infusion.

- Myocardial infarction : Perform coronary artery ligation, then evaluate infarct size (TTC staining) and ejection fraction (echocardiography) .

What controls are essential for receptor signaling studies?

- Negative : Mas receptor KO cells or tissues.

- Pharmacological : Co-treatment with A-779 (Mas antagonist) and HOE-140 (bradykinin B2 blocker) to isolate signaling pathways.

- Orthogonal readouts : Measure NO production (Griess assay) and cAMP levels (ELISA) to confirm Mas-Gαi coupling .

How to address batch-to-batch variability in peptide synthesis?

- QC parameters : Require certificates of analysis (COA) with HPLC purity (>98%), amino acid analysis (AAA), and endotoxin levels (<0.1 EU/mg).

- Stability testing : Store lyophilized peptide at −80°C; avoid freeze-thaw cycles. Re-test critical batches via CD spectroscopy to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.